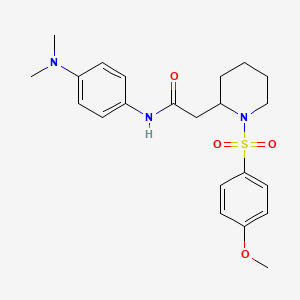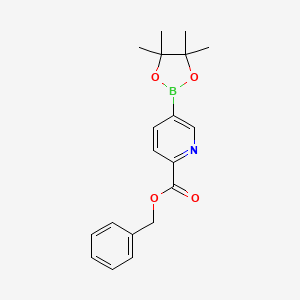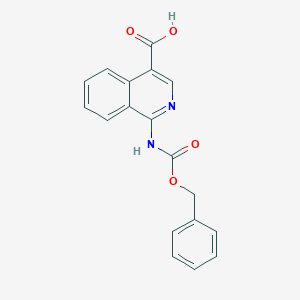![molecular formula C11H15NO2 B2751079 Methyl 3-[4-(methylamino)phenyl]propanoate CAS No. 1190219-14-7](/img/structure/B2751079.png)
Methyl 3-[4-(methylamino)phenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[4-(methylamino)phenyl]propanoate is an organic compound with the molecular formula C11H15NO2. It is a methyl ester derivative of 3-[4-(methylamino)phenyl]propanoic acid. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[4-(methylamino)phenyl]propanoate can be synthesized through a series of chemical reactions. One common method involves the esterification of 3-[4-(methylamino)phenyl]propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(methylamino)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[4-(methylamino)phenyl]propanoic acid.
Reduction: Formation of 3-[4-(methylamino)phenyl]propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[4-(methylamino)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[4-(methylamino)phenyl]propanoate involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: Similar in structure but with different substituents.
Methyl 3-(phenylamino)propanoate: Another related compound with a phenylamino group instead of a methylamino group.
Uniqueness
Methyl 3-[4-(methylamino)phenyl]propanoate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its methylamino group allows for unique substitution reactions, and its ester group provides versatility in synthetic applications.
Properties
IUPAC Name |
methyl 3-[4-(methylamino)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12-10-6-3-9(4-7-10)5-8-11(13)14-2/h3-4,6-7,12H,5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWVVCCSBPJYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2751003.png)
![2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE](/img/structure/B2751004.png)

![2-[(5-chlorothiophene-2-sulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol](/img/structure/B2751008.png)
![1,3,7-trimethyl-8-(4-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2751009.png)

![2-chloro-N-{4-[(1-hydroxybutan-2-yl)carbamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B2751013.png)
![1-(1,2-Dimethylindol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2751014.png)

![1-(Chloromethyl)-3-cyclohexylbicyclo[1.1.1]pentane](/img/structure/B2751016.png)
![3-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2751017.png)
![2-(7-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B2751019.png)
